8,10-Dihydroxy-7H-benzo[c]xanthen-7-one is a chemical compound that belongs to the class of benzoxanthones. This compound is recognized for its unique molecular structure and diverse biological activities, particularly its potential therapeutic applications in oncology. It has been shown to possess cytotoxic properties and the ability to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription, making it a candidate for further research in cancer treatment .
8,10-Dihydroxy-7H-benzo[c]xanthen-7-one falls under the broader category of xanthones, which are known for their various biological properties, including antioxidant and anticancer activities. It is classified as a topoisomerase inhibitor, making it relevant in the field of medicinal chemistry and drug development .
The synthesis of 8,10-dihydroxy-7H-benzo[c]xanthen-7-one typically involves the reaction of 1,3-trihydroxybenzene with 1-naphthol-2-carboxylic acid. This reaction is facilitated by phosphorus oxychloride at elevated temperatures (around 70°C), yielding the desired product in moderate yields (approximately 35.8%) after several hours .
This method can be optimized further by varying reaction conditions such as temperature and concentration to improve yield and purity during industrial-scale production .
The molecular formula of 8,10-dihydroxy-7H-benzo[c]xanthen-7-one is . The compound features a unique arrangement of hydroxyl groups at positions 8 and 10 on the benzoxanthone skeleton, which is crucial for its biological activity.
8,10-Dihydroxy-7H-benzo[c]xanthen-7-one is capable of undergoing several chemical reactions:
These reactions can lead to:
The mechanism of action for 8,10-dihydroxy-7H-benzo[c]xanthen-7-one primarily involves its role as a topoisomerase I inhibitor. By binding to this enzyme, the compound interferes with DNA replication processes:
The compound exhibits notable stability under standard laboratory conditions but may undergo transformations under extreme pH or temperature conditions.
The compound has been documented to show significant cytotoxicity against various cancer cell lines, supporting its potential application in therapeutic contexts .
8,10-Dihydroxy-7H-benzo[c]xanthen-7-one has several scientific uses:
8,10-Dihydroxy-7H-benzo[c]xanthen-7-one (CAS 53865-02-4) is a structurally distinct benzoxanthone derivative characterized by hydroxyl groups at the C-8 and C-10 positions of its tetracyclic framework. This compound belongs to a class of oxygenated heterocyclic molecules known for diverse pharmacological activities, particularly in oncology and antimicrobial research. With the molecular formula C₁₇H₁₀O₄ and a molecular weight of 278.26 g/mol, its planar polycyclic architecture enables DNA intercalation and enzyme inhibition [1] [4]. The compound’s significance stems from its role as a synthetic precursor for bioactive derivatives targeting topoisomerases and DNA duplexes, positioning it as a strategic scaffold in anticancer drug discovery [7] [8].
Xanthones (dibenzo-γ-pyrones) feature a tricyclic 9H-xanthen-9-one core comprising two benzene rings fused to a γ-pyrone ring [3] [6]. 8,10-Dihydroxy-7H-benzo[c]xanthen-7-one is classified as a tetracyclic benzoxanthone due to the angular annulation of an additional benzene ring (ring D) across the C10a-C4a bond of the xanthone nucleus (rings A-B-C). This angular fusion creates a bent topology distinct from linear isomers like benzo[a]xanthones [7] [10]. The compound is further categorized as a dihydroxylated xanthone due to its two phenolic hydroxyl groups, which enhance hydrogen-bonding capacity and acidity (predicted pKa ≈6.79) [4]. Key structural features include:
Table 1: Structural Classification of 8,10-Dihydroxy-7H-benzo[c]xanthen-7-one
Classification Level | Category | Description |
---|---|---|
Core Scaffold | Xanthone | Dibenzo-γ-pyrone (rings A,B,C) |
Ring Fusion | Benzo[c]xanthen-7-one | Angular fusion of benzene ring (D) at C10a-C4a bond |
Oxygenation | Dihydroxylated xanthone | Hydroxyl groups at C-8 (ring D) and C-10 (ring B) |
Pharmacophoric Features | Polyoxygenated heterocycle | Hydrogen-bond donors/acceptors from hydroxyls and carbonyl |
Benzoxanthones emerged in pharmacological research in the early 2000s as synthetically accessible analogs of naturally occurring bioactive xanthones. While simple xanthones like gentisin were isolated from Gentiana lutea as early as 1821 [9], benzoxanthone derivatives represent a modern medicinal chemistry innovation aimed at enhancing DNA-targeting capabilities. The specific compound 8,10-dihydroxy-7H-benzo[c]xanthen-7-one first appeared in synthetic studies circa 2010, designed to investigate structure-activity relationships in topoisomerase inhibition [7]. Its development was motivated by:
Seminal work by Cho et al. (2010) demonstrated that epoxy-tethered derivatives of this scaffold exhibited potent cytotoxicity (IC₅₀ ~1–10 μM in HT29/DU145 cells) and dual topoisomerase inhibition, validating benzoxanthones as privileged scaffolds in oncology [7]. Subsequent studies explored thioepoxy analogs and structure-activity relationships, cementing its role as a versatile pharmacophore [8].
Table 2: Key Milestones in Benzoxanthone Research
Year | Development | Significance |
---|---|---|
2002 | First anticancer benzoxanthone syntheses | Established Friedel-Crafts/cyclization routes to angular tetracyclic frameworks |
2010 | Topoisomerase inhibition by epoxy-benzoxanthones | Demonstrated dual topo I/II inhibition and DNA cross-linking (Compound 9/19) |
2012 | Non-camptothecin topo I inhibitors | Identified C-ring expansion strategy for enhanced activity (Cheng et al.) |
2018 | SAR studies on polyoxygenated variants | Confirmed critical role of C8/C10 dihydroxy pattern for DNA intercalation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1